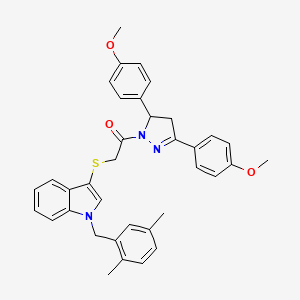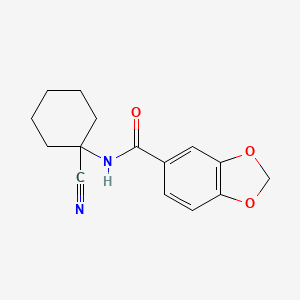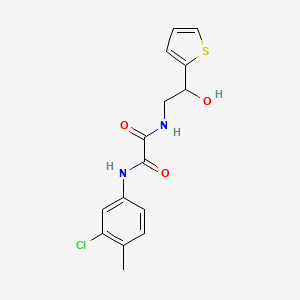![molecular formula C22H16Cl3N3O B2439666 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] CAS No. 320422-09-1](/img/structure/B2439666.png)
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] typically involves the reaction of 1-(4-methylbenzyl)-1H-indole-2,3-dione with 2,4,6-trichlorophenylhydrazine. The reaction is carried out in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions for a specified period . The crude product is then purified by crystallization using dimethylformamide to obtain the final compound in high yield .
Analyse Des Réactions Chimiques
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] can be compared with other indole derivatives, such as:
- 1-(4-methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] lies in its specific combination of the indole nucleus with the 2,4,6-trichlorophenylhydrazone moiety, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3O/c1-13-6-8-14(9-7-13)12-28-19-5-3-2-4-16(19)20(22(28)29)26-27-21-17(24)10-15(23)11-18(21)25/h2-11,29H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOPSLWMJIDBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea](/img/structure/B2439583.png)
![N-{3-[5-(4-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2439584.png)

![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/new.no-structure.jpg)


![N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-phenylbutanamide](/img/structure/B2439594.png)
![3,6-diethyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2439596.png)
![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)
![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)

![N-[1-[2-(4-Fluorophenyl)phenyl]ethyl]but-2-ynamide](/img/structure/B2439602.png)


